{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol
Brand Name: Vulcanchem
CAS No.: 952183-25-4
VCID: VC2545846
InChI: InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
Molecular Formula: C11H10F3N3O
Molecular Weight: 257.21 g/mol

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

CAS No.: 952183-25-4

Cat. No.: VC2545846

Molecular Formula: C11H10F3N3O

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol - 952183-25-4

Specification

CAS No. 952183-25-4
Molecular Formula C11H10F3N3O
Molecular Weight 257.21 g/mol
IUPAC Name [1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Standard InChI InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Standard InChI Key RUZHXGCIFNXZBQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO

Introduction

Chemical Structure and Properties

Chemical Identity

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol features a 1,2,3-triazole core substituted with a hydroxymethyl group at position 4 and a 3-(trifluoromethyl)benzyl group at position 1. Table 1 presents the key identifiers and basic information for this compound.

Table 1: Chemical Identity and Basic Information

ParameterInformation
IUPAC Name[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
CAS Number952183-25-4
Molecular FormulaC₁₁H₁₀F₃N₃O
Molecular Weight257.21 g/mol
Standard InChIInChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Standard InChIKeyRUZHXGCIFNXZBQ-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
Canonical SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
PubChem Compound ID24213795

The compound consists of three main structural components: a 1,2,3-triazole heterocyclic ring, a hydroxymethyl group, and a 3-(trifluoromethyl)benzyl moiety. The presence of these functional groups contributes to its versatility in various chemical transformations and potential biological interactions.

Physical Properties

The physical properties of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol are crucial for understanding its behavior in different environments and applications. Table 2 summarizes the key physical characteristics of this compound.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
ColorNot specified in literature
Melting Point73-74°C
SolubilitySoluble in common organic solvents
Storage TemperatureAmbient
Hazard ClassificationIrritant

The compound exhibits a relatively low melting point (73-74°C), which is typical for many triazole derivatives with similar substituents . The presence of the hydroxymethyl group likely contributes to hydrogen bonding capabilities, affecting its solubility and intermolecular interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. This approach represents one of the most efficient methods for constructing 1,2,3-triazole rings with high regioselectivity and yield.

Based on synthetic methodologies for similar compounds, a general synthetic route would involve:

  • Preparation of the 3-(trifluoromethyl)benzyl azide from the corresponding benzyl halide

  • Reaction with propargyl alcohol via CuAAC to form the 1,2,3-triazole ring

  • Purification steps to obtain the final product

The synthesis of related triazole compounds often employs similar methodologies. For instance, the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol follows comparable pathways, utilizing benzyl azide and propargyl alcohol as starting materials .

Applications and Research Significance

Research Applications

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is primarily utilized as a bioactive small molecule in research settings. Its applications include:

  • Synthetic Intermediate: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

  • Chemical Probe: The triazole ring, coupled with the trifluoromethyl group, makes this compound potentially useful as a chemical probe for studying biological systems.

  • Structure-Activity Relationship Studies: Researchers may employ this compound in structure-activity relationship studies to understand how structural modifications affect biological activity.

  • Materials Science: Triazole derivatives are explored in materials science for applications in coordination chemistry, polymer science, and supramolecular chemistry.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol are documented in the literature. Table 3 compares this compound with selected related structures.

Table 3: Comparison with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Key Structural Difference
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanolC₁₁H₁₀F₃N₃O257.2173-74Reference compound
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanolC₁₀H₁₁N₃O189.2174-76Lacks trifluoromethyl group
[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanolC₁₁H₁₃N₃O203.2585-87Contains 4-methyl instead of 3-trifluoromethyl
(5-amino-1H-1,2,4-triazol-3-yl)methanolC₃H₆N₄O114.11Not specifiedDifferent triazole isomer with amino group

The structural variations among these compounds, particularly in the substituents on the benzyl group and the triazole ring, lead to differences in physical properties and potentially in biological activities . For instance, the presence of the trifluoromethyl group in {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol likely affects its lipophilicity, electronic properties, and metabolic stability compared to (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol.

Structure-Property Relationships

The structure-property relationships observed in these triazole derivatives provide valuable insights into how structural modifications affect physical and chemical properties:

  • Melting Point Variation: The melting point varies with substituent patterns, with [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol showing a higher melting point (85-87°C) compared to {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol (73-74°C) and (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (74-76°C) .

  • Electronic Effects: The trifluoromethyl group exerts strong electron-withdrawing effects, potentially influencing the electron density distribution in the triazole ring and affecting chemical reactivity.

  • Steric Considerations: The position and size of substituents on the benzyl group may influence the conformational preferences and molecular recognition properties.

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